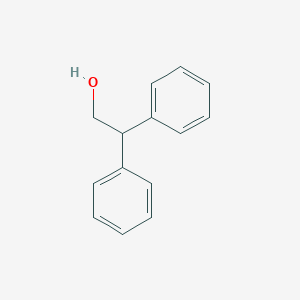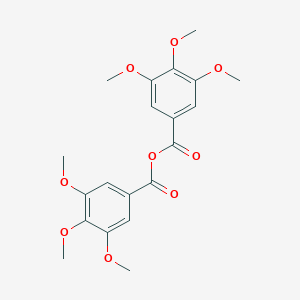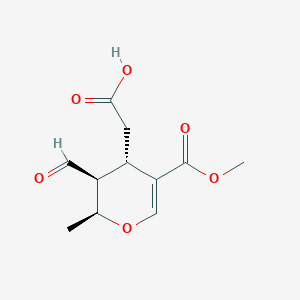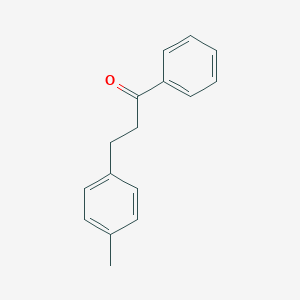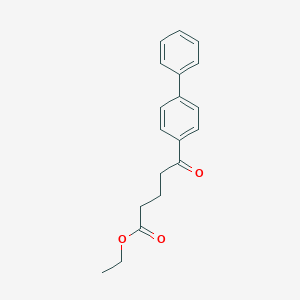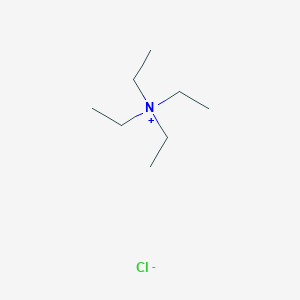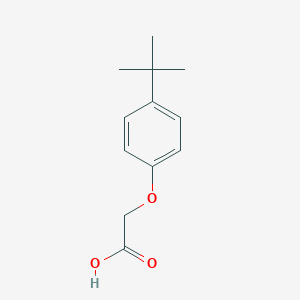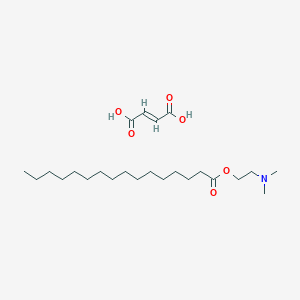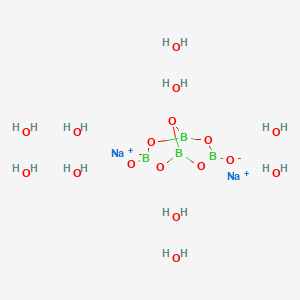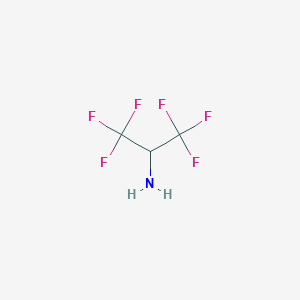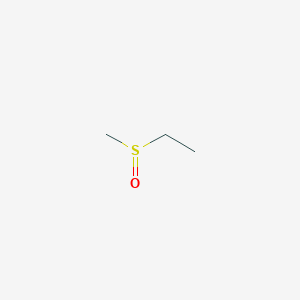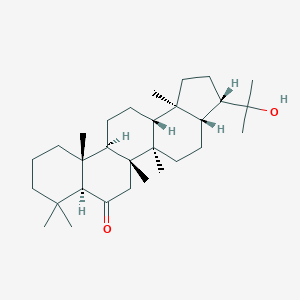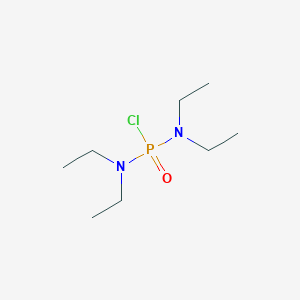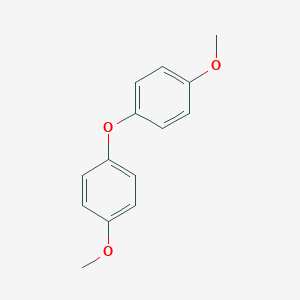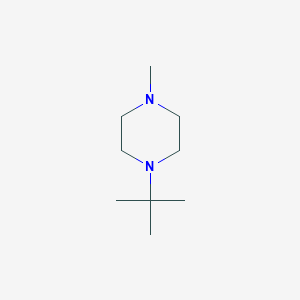
1-Tert-butyl-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tert-butyl-4-methylpiperazine is a chemical compound that belongs to the piperazine family. It is a tertiary amine and has a molecular formula of C9H20N2. The compound is widely used in scientific research and has been found to have potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 1-Tert-butyl-4-methylpiperazine is not fully understood. However, it is believed to act as a neurotransmitter modulator by binding to specific receptors in the brain. The compound has been found to have affinity for various receptors such as dopamine receptors, serotonin receptors, and adrenergic receptors.
Biochemische Und Physiologische Effekte
1-Tert-butyl-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and feelings of well-being. The compound has also been found to have analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Tert-butyl-4-methylpiperazine in lab experiments is its high purity. The compound can be synthesized with high purity, which makes it a reliable and consistent reagent for experiments. However, one limitation of using the compound is its potential toxicity. The compound has been found to be toxic in high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1-Tert-butyl-4-methylpiperazine in scientific research. One potential direction is the development of new compounds based on the structure of the compound. The compound has been found to have potential applications in various fields, and the development of new compounds could lead to the discovery of new drugs and therapies. Another future direction is the study of the compound's potential toxicity and safety. Further research is needed to determine the safe dosage and potential side effects of the compound.
Conclusion
In conclusion, 1-Tert-butyl-4-methylpiperazine is a chemical compound that has potential applications in various scientific research fields. The compound can be synthesized with high purity and has been found to have various biochemical and physiological effects. However, its potential toxicity can limit its use in certain experiments. Further research is needed to explore the potential applications and limitations of the compound.
Synthesemethoden
1-Tert-butyl-4-methylpiperazine can be synthesized using various methods. One common method is the reaction of tert-butylamine with 4-methylpiperazine in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields the desired product with high purity.
Wissenschaftliche Forschungsanwendungen
1-Tert-butyl-4-methylpiperazine has been found to have potential applications in various scientific research fields. It has been used as a building block in the synthesis of various compounds such as antimalarial drugs, antipsychotic agents, and anti-inflammatory agents. The compound has also been used as a ligand in coordination chemistry and as a catalyst in organic reactions.
Eigenschaften
CAS-Nummer |
10125-28-7 |
|---|---|
Produktname |
1-Tert-butyl-4-methylpiperazine |
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
1-tert-butyl-4-methylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)11-7-5-10(4)6-8-11/h5-8H2,1-4H3 |
InChI-Schlüssel |
WAKNQQVWPGKEKU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCN(CC1)C |
Kanonische SMILES |
CC(C)(C)N1CCN(CC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



